5-Methoxyisoindoline
Overview
Description
5-Methoxyisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are important structural motifs in various natural products and synthetic compounds. The presence of a methoxy group at the 5-position of the isoindoline ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
5-Methoxyisoindoline, a derivative of isoindoline-1,3-dione , is a compound that has been studied for its potential use in various fields such as pharmaceutical synthesis
Mode of Action
Isoindoline-1,3-dione derivatives, to which this compound belongs, are known to have diverse chemical reactivity . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This property could influence their interaction with targets and the resulting changes.
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to display a wide array of biological activity . They have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials
Result of Action
Isoindoline-1,3-dione derivatives have been investigated for their influence on the survival of cancer cells
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Methoxyisoindoline are not well-studied. It is known that isoindolines, a family of compounds to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well-documented. Isoindoline derivatives have been investigated for their effects on blood cancer cells, demonstrating the potential for these compounds to influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Isoindolines have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The effects of related compounds, such as 5-MeO-DMT, have been studied, revealing short-lasting distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been well-studied. One isoindoline derivative was evaluated in vivo in a Parkinsonism mouse model
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxyisoindoline can be synthesized through several methods. One common approach involves the reduction of this compound-1,3-dione using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless conditions and energy-efficient methods, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyisoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-1,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound-1,3-dione to this compound using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: this compound-1,3-dione.
Reduction: this compound.
Substitution: Various substituted isoindolines depending on the nucleophile used.
Scientific Research Applications
5-Methoxyisoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 5-Methoxyisoindoline-1,3-dione
- 5-Nitroisoindoline
- 5-Methoxyindole
Comparison:
- This compound vs. This compound-1,3-dione: The former is the reduced form of the latter, with different reactivity and applications.
- This compound vs. 5-Nitroisoindoline: The presence of a nitro group in 5-Nitroisoindoline significantly alters its electronic properties and reactivity compared to the methoxy group in this compound.
- This compound vs. 5-Methoxyindole: While both compounds contain a methoxy group, the core structures differ, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBIUUBEQGUPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564163 | |
Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-88-1 | |
Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 5-methoxy group affect the typical reactivity of isoindoline derivatives?
A1: Research indicates that the 5-methoxy group can significantly alter the expected reaction outcomes in isoindoline derivatives [, ]. For instance, during the acid-catalyzed ring-opening reaction of a 5-methoxy substituted epoxyisoindoline, an unexpected product, the corresponding hydroxy derivative, was formed alongside the expected 5-methoxyisoindoline []. This suggests that the electron-donating nature of the methoxy group influences the reaction pathway. Furthermore, unlike other alkyl substituted isoindolines, this compound only undergoes partial reduction to 4,5,6,7-tetrahydro-2H-isoindole under palladium-catalyzed formate reduction conditions []. This highlights the impact of the 5-methoxy substituent on the reactivity of the isoindoline ring system.
Q2: Are there any specific challenges in synthesizing this compound?
A2: While this compound itself can be synthesized, challenges arise when dealing with its precursors and derivatives. For example, during the synthesis of this compound from a 5-methoxy substituted epoxyisoindoline, the reaction yielded a mixture of the desired product and its hydroxy derivative, requiring further purification steps []. Additionally, attempts to synthesize the analogous 5-nitroisoindoline via a similar ring-opening reaction resulted in a complex mixture of bromo-substituted epoxy compounds and bromo-substituted isoindolines instead of the intended product []. This suggests that substituents on the isoindoline ring can significantly influence the outcome of synthetic reactions, potentially leading to complex mixtures and challenging purifications.
Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A3: While specific analytical methods used in the cited research are not detailed, the papers mention techniques commonly employed for the characterization of similar compounds. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity of the synthesized compounds [, , ]. Additionally, mass spectrometry (MS) could be used to confirm the molecular weight of the synthesized compounds. Other techniques, such as infrared (IR) spectroscopy and elemental analysis, might also be employed to provide further information about the functional groups and elemental composition of the synthesized compounds.
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